Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a structurally complex thiophene derivative characterized by multiple functional groups: a 2-ethoxyphenyl carbamoyl moiety at position 5, a 2-fluorobenzamido group at position 2, and a methyl ester at position 2. The combination of electron-withdrawing (fluorine) and electron-donating (ethoxy) substituents suggests a balance of electronic effects that may influence solubility, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C23H21FN2O5S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-31-17-12-8-7-11-16(17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-9-5-6-10-15(14)24/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
GXXQIGAKAHMNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction enables the synthesis of 2-aminothiophene derivatives via a three-component condensation of ketones, sulfur, and cyanoacetates. For this compound, methyl cyanoacetate reacts with 4-methylpentan-2-one in the presence of elemental sulfur and a base catalyst (e.g., morpholine). The reaction proceeds at 80–100°C for 12–16 hours, yielding methyl 2-amino-4-methylthiophene-3-carboxylate as a yellow crystalline solid.
Key reaction parameters:
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Molar ratio of ketone : cyanoacetate : sulfur = 1 : 1.2 : 1.5
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Solvent: Ethanol/water (4:1 v/v)
-
Yield: 68–72% after recrystallization from hexane/ethyl acetate
Sequential Acylation and Carbamoylation
Functionalization of the thiophene core occurs through two consecutive nucleophilic acyl substitutions. The order of acylation (2-fluorobenzamido group) and carbamoylation (2-ethoxyphenyl group) is critical to avoid side reactions.
Installation of the 2-Fluorobenzamido Group
The amino group at position 2 of the thiophene reacts with 2-fluorobenzoyl chloride under Schotten-Baumann conditions:
-
Reaction Setup:
-
Conditions:
-
Temperature: 0°C → room temperature (RT) over 2 hours
-
Stirring time: 12 hours
-
Workup: Wash with 5% HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.
-
-
Outcome:
Carbamoylation at Position 5
The 5-position undergoes carbamoylation with 2-ethoxyphenyl isocyanate via a nucleophilic addition-elimination mechanism:
-
Procedure:
-
Optimization Notes:
-
Excess isocyanate (>1.1 eq) leads to dimerization byproducts.
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DBTDL accelerates the reaction by 40% compared to non-catalytic conditions.
-
-
Isolation:
Critical Analytical Characterization
Post-synthetic validation ensures structural fidelity and purity. Key analytical data from literature and industrial reports include:
Spectroscopic Data
Chromatographic Purity Assessment
-
HPLC Conditions: C18 column (4.6 × 250 mm), gradient elution (acetonitrile/water 40:60 → 90:10 over 25 min), flow rate 1.0 mL/min, UV detection at 254 nm.
-
Retention time: 18.7 min
Industrial-Scale Production Considerations
Large-scale synthesis (batch size >1 kg) introduces challenges in heat management and purification:
Process Intensification
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 2-Fluorobenzoyl chloride | 42% |
| 2-Ethoxyphenyl isocyanate | 35% |
| Purification (chromatography) | 15% |
| Labor/Energy | 8% |
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent-pending method employs Suzuki-Miyaura coupling to install the 2-ethoxyphenyl group:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methyl group.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene derivatives with carbamoyl, benzamido, and ester functionalities are extensively studied due to their versatility in medicinal chemistry. Below is a detailed comparison of the target compound with analogous structures, focusing on substituent effects, molecular properties, and reported applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: The 2-fluorobenzamido group in the target compound may enhance metabolic stability compared to chlorinated analogs (e.g., 2,4-dichlorobenzamido in CAS 505095-81-8) due to fluorine’s resistance to oxidative degradation . Ethoxy vs.
Ester Group Influence :
- Methyl esters (target compound) generally exhibit higher hydrolytic stability than ethyl esters (e.g., Ethyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate), which may affect prodrug activation or bioavailability .
Structural Diversity and Applications: Thiophene cores with dual carbamoyl/benzamido substituents (target compound and CAS 505095-81-8) are frequently employed as intermediates in kinase inhibitor or antimicrobial agent synthesis .
Biological Activity
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate (CAS: 518350-22-6) is a complex organic compound with a thiophene core that has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21FN2O5S, with a molecular weight of approximately 456.5 g/mol. The structure features a thiophene ring substituted with various functional groups that enhance its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN2O5S |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 518350-22-6 |
Synthesis
The synthesis of this compound involves multiple steps, typically including the formation of the thiophene ring, introduction of the ethoxy and fluorobenzamido groups, and subsequent esterification. The detailed synthetic route is essential for understanding how variations in synthesis can affect biological activity.
The compound's biological activity is largely attributed to its structural components, which allow it to interact with various biological targets. Notable activities include:
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
- Antimicrobial Activity : The presence of the thiophene ring is associated with antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- Inhibition Studies : A study evaluated related compounds for their ability to inhibit AChE and butyrylcholinesterase (BuChE). Compounds structurally similar to this compound exhibited IC50 values indicating potent inhibition, suggesting potential therapeutic applications in Alzheimer's disease .
- Antimicrobial Testing : Research on thiophene derivatives has demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The unique substituents on the thiophene ring enhance interaction with bacterial membranes, leading to increased antimicrobial efficacy.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various targets, including kinases involved in cancer progression. These studies indicate a favorable binding profile, supporting further investigation into its anticancer potential .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for synthesizing Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Utilize the Gewald reaction to construct the thiophene core by condensing ethyl cyanoacetate, acetoacetanilide, and sulfur under controlled heating (80–90°C) in ethanol .
- Step 2 : Introduce the 2-ethoxyphenylcarbamoyl and 2-fluorobenzamido groups via sequential amidation reactions. These steps require coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (methanol/water) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm absence of unreacted intermediates. For example, the ethoxy group’s singlet at δ 1.3–1.5 ppm (CH) and δ 4.0–4.2 ppm (CH) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 500.1234) .
- Infrared Spectroscopy : Peaks at 1680–1700 cm (C=O stretch, ester/amide) and 1240–1260 cm (C-F stretch) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Methodological Answer :
- Temperature Control : Maintain <5°C during amidation to prevent racemization or decomposition .
- Solvent Selection : Use anhydrous DMF for amidation to stabilize reactive intermediates; switch to THF for Gewald reaction to improve sulfur incorporation .
- Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. HOBt) for coupling efficiency. Monitor progress via thin-layer chromatography (TLC) with UV visualization .
- Yield Improvement : Scale-down reaction batches (1–5 mmol) to reduce side-product formation .
Q. What strategies resolve discrepancies in reported biological activities of structurally similar thiophene derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 2-fluorobenzamido with 4-fluorobenzamido) and compare bioactivity using standardized assays (e.g., IC in enzyme inhibition) .
- Molecular Docking : Model interactions between the compound and target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the fluorobenzamido group and hydrophobic interactions with the thiophene core .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (excluding unreliable sources like benchchem) to identify trends in substituent effects .
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay to measure ATP consumption in the presence of recombinant enzymes (e.g., EGFR or VEGFR2) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, calculate IC using GraphPad Prism’s nonlinear regression .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate results with surface plasmon resonance (SPR) to confirm direct binding .
Data Analysis and Experimental Design
Q. How can researchers analyze conflicting spectral data for thiophene derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts. For example, distinguish between methylthiophene (δ 2.4–2.6 ppm) and aromatic protons .
- X-ray Crystallography : Obtain single crystals (via slow evaporation in chloroform/methanol) to unambiguously assign substituent positions .
- Comparative Database Search : Cross-check spectral data with repositories like PubChem or Reaxys (avoiding unverified sources) .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardized Protocols : Pre-treat compounds with activated charcoal to remove trace impurities before assays .
- Replicates : Perform triplicate measurements per concentration, with independent synthetic batches.
- Blind Testing : Use coded samples to eliminate observer bias in activity scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
